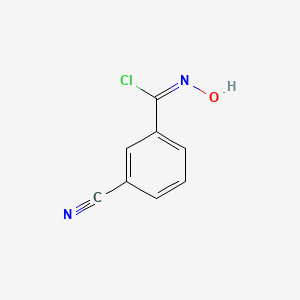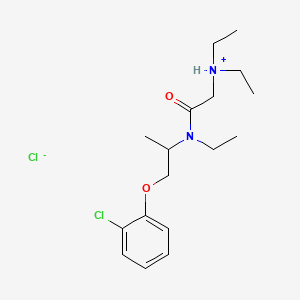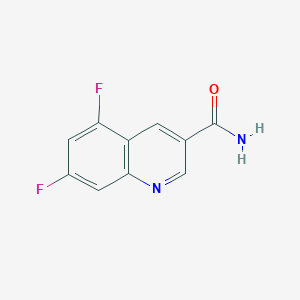
Sodium 1,4-dihydroxy-2-butene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-dihydroxy-2-butene-2-sulphonate is an organic compound with the chemical formula C4H7NaO5S and a molecular weight of 190.15015 g/mol . It is a weakly acidic compound that can form complexes with metal ions. This compound is known for its good solubility and stability in aqueous solutions, making it useful in various biochemical applications .
Preparation Methods
The synthesis of sodium 1,4-dihydroxy-2-butene-2-sulphonate typically involves the following steps :
Reaction of 1,4-butanediol with sulfonyl chloride: This reaction produces the corresponding sulfonyl oxide.
Reaction with sodium hydroxide: The sulfonyl oxide is then reacted with sodium hydroxide to yield the desired product.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Sodium 1,4-dihydroxy-2-butene-2-sulphonate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly documented.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 1,4-dihydroxy-2-butene-2-sulphonate has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of biochemical reagents and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which sodium 1,4-dihydroxy-2-butene-2-sulphonate exerts its effects involves its ability to form complexes with metal ions . This complexation can influence various biochemical pathways and reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biochemical assays or industrial applications.
Comparison with Similar Compounds
Sodium 1,4-dihydroxy-2-butene-2-sulphonate can be compared with other similar compounds, such as :
- Sodium 1,4-dihydroxy-2-butene-2-sulfonate
- 2-Butene-1,4-diol-2-sulfonic acid, sodium salt
- 2-Butene-2-sulfonic acid, 1,4-dihydroxy-, monosodium salt
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its specific stability and solubility characteristics, making it particularly useful in certain biochemical and industrial applications.
Properties
CAS No. |
4187-71-7 |
|---|---|
Molecular Formula |
C4H7NaO5S |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
sodium;(Z)-1,4-dihydroxybut-2-ene-2-sulfonate |
InChI |
InChI=1S/C4H8O5S.Na/c5-2-1-4(3-6)10(7,8)9;/h1,5-6H,2-3H2,(H,7,8,9);/q;+1/p-1/b4-1-; |
InChI Key |
ABCMRFDMEWGWOG-DVMYDDKCSA-M |
Isomeric SMILES |
C(/C=C(/CO)\S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C=C(CO)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-7-chloro-2-[1-[3-(dimethylamino)propylamino]propyl]quinazolin-4-one](/img/structure/B13741365.png)

![Chlorhydrate de methylamino-3-beta amino-17-beta androstene [French]](/img/structure/B13741380.png)
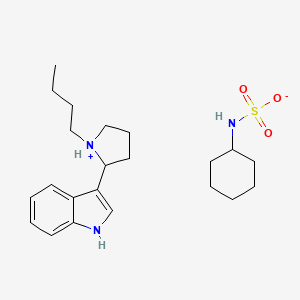
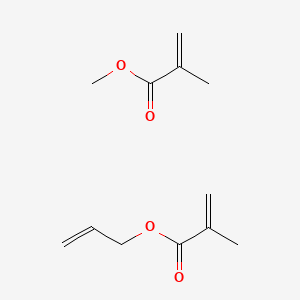


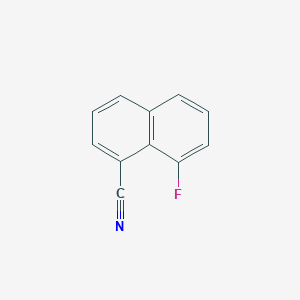


![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)
